molecular formula C20H20BrNO2 B171790 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin CAS No. 177093-58-2

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin

Cat. No. B171790
M. Wt: 386.3 g/mol
InChI Key: WTCCANMBFQWZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin”, also known as MPAC-Br, is a chemical compound with the empirical formula C20H20BrNO2 . It has a molecular weight of 386.28 .


Molecular Structure Analysis

The molecular structure of “3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin” consists of a coumarin core (a benzopyranone structure) with a bromomethylphenyl group at the 3-position and a diethylamino group at the 7-position .


Chemical Reactions Analysis

This compound has been used as a derivatization reagent for the analysis of medium and long chain fatty acids using high-performance liquid chromatography (HPLC) with laser-induced fluorescence (LIF) detection .


Physical And Chemical Properties Analysis

The compound is stable under normal temperatures and pressures . It has a molecular weight of 386.3 g/mol, and its exact mass is 385.06774 g/mol . It has a XLogP3-AA value of 5, indicating its lipophilicity .

Scientific Research Applications

  • Scientific Field : Analytical Chemistry, specifically High-Performance Liquid Chromatography (HPLC) with Laser-Induced Fluorescence (LIF) detection .
  • Summary of the Application : This compound is used as a derivatization reagent for the analysis of medium and long chain fatty acids . Knowledge of the profile of fatty acids, including the profile of long chain fatty acids, is an important parameter for many areas like human health, food sciences, and the study of gene expression in plant tissues, among others .
  • Methods of Application or Experimental Procedures : The compound, also known as MPAC-Br, is used for the fluorescent labeling of carboxylic acids in a variety of sample types . The robustness of its derivatization reaction, the stability of its derivatives, the limits of its detection and the repeatability of its results were studied .
  • Results or Outcomes : An optimized version of its protocol was applied to determine the content and profiles of both medium and long chain fatty acids in eight samples of oils and fats . It was shown that the proposed derivatization reaction is a reliable, robust, fast and convenient method for the analysis of these compounds .

properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCCANMBFQWZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444207
Record name MPAC-Br
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin

CAS RN

177093-58-2
Record name MPAC-Br
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Reactant of Route 2
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Reactant of Route 3
Reactant of Route 3
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Reactant of Route 4
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Reactant of Route 5
Reactant of Route 5
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin
Reactant of Route 6
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin

Citations

For This Compound
15
Citations
CE Rodrigues, M Tonial, L Schäfer, G Pasquali… - … of Chromatography B, 2018 - Elsevier
Abstract Knowledge of the profile of fatty acids, including the profile of long chain fatty acids, is an important parameter for many areas like human health, food sciences, and the study of …
Number of citations: 7 www.sciencedirect.com
H TAKECHI, S KAMADA, M MACHIDA - … and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H—l-benzopyran-Z-one Page 1 April 1996 Chem. lerm. Bull. 44(4) 793—799 (1996) 793 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H—…
Number of citations: 33 www.jstage.jst.go.jp
H TAKECHI, S KAMADA, M MACHIDA - Chemical and Pharmaceutical …, 1996 - jlc.jst.go.jp
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H—l-benzopyran-Z-one Page 1 April 1996 Chem. lerm. Bull. 44(4) 793—799 (1996) 793 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H—…
Number of citations: 2 jlc.jst.go.jp
X Chen, N Ayres - Macromolecules, 2010 - ACS Publications
The synthesis of novel urea peptoids and their conjugation to polymers prepared using reversible addition−fragmentation chain transfer (RAFT) polymerization is reported. Statistical …
Number of citations: 47 pubs.acs.org
K Żamojć, M Zdrowowicz, A Hać, M Witwicki… - International journal of …, 2019 - mdpi.com
This paper reports on dihydroxycoumarins as fluorescent probes suitable for the detection and determination of the nitroxide radical, namely 4-amino-TEMPO. Since 4-amino-TEMPO is …
Number of citations: 12 www.mdpi.com
T Toyo'oka - Analytica Chimica Acta, 2002 - Elsevier
The tagging methods utilizing FL detection reagents for physiologically important carboxylic acids including fatty acids in HPLC are reviewed in terms of the tagging conditions, handling…
Number of citations: 100 www.sciencedirect.com
CF Poole - Liquid Chromatography, 2023 - Elsevier
Derivatization employs various microchemical reactions to alter the structure of the analyte to facilitate its isolation, separation, or detection. Reactions are commonly performed either …
Number of citations: 12 www.sciencedirect.com
AM Obino Mastella, CE Rodrigues… - … on Neotropical Fauna …, 2021 - Taylor & Francis
There is an increasing interest in the use of noninvasive monitoring methods, such as the use of chemical profiles obtained from noninvasive samples. Here, we propose the use of …
Number of citations: 2 www.tandfonline.com
X Zhao, Y He, J Chen, J Zhang, L Chen, B Wang… - … of Pharmaceutical and …, 2021 - Elsevier
Oleic acid is a pharmaceutical excipient and has been widely used in many dosage forms. It remains unclear in terms of the fatty acids (FAs) profile. In this study, a sensitive and direct …
Number of citations: 8 www.sciencedirect.com
X Chen - 2013 - search.proquest.com
This dissertation is mainly based on the works of synthesis and characterization of polymer/N-alkyl urea peptoid hybrid materials. Polymers were synthesized by reversible addition-…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.